molecular formula C6H8O4 B3195253 1,4-Dioxane-2,3-dione, 5,6-dimethyl- CAS No. 89093-67-4

1,4-Dioxane-2,3-dione, 5,6-dimethyl-

Cat. No.: B3195253
CAS No.: 89093-67-4
M. Wt: 144.12 g/mol
InChI Key: VVOHLHIECXZSHS-UHFFFAOYSA-N
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Description

1,4-Dioxane-2,3-dione, 5,6-dimethyl- is a cyclic dione derivative with a 1,4-dioxane backbone substituted with methyl groups at positions 5 and 5. For instance, derivatives such as Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate (C₁₂H₂₀O₈, molecular weight 292.284) highlight the influence of ester and methoxy substituents on stereochemistry and reactivity .

Properties

CAS No.

89093-67-4

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

5,6-dimethyl-1,4-dioxane-2,3-dione

InChI

InChI=1S/C6H8O4/c1-3-4(2)10-6(8)5(7)9-3/h3-4H,1-2H3

InChI Key

VVOHLHIECXZSHS-UHFFFAOYSA-N

SMILES

CC1C(OC(=O)C(=O)O1)C

Canonical SMILES

CC1C(OC(=O)C(=O)O1)C

Origin of Product

United States

Comparison with Similar Compounds

1,4-Dioxane-2,5-dione, 3,6-dimethyl-

  • Molecular Formula : C₆H₈O₄
  • Molecular Weight : 144.1253
  • Key Differences :
    • The dione groups are at positions 2,5 (vs. 2,3 in the target compound), and methyl substituents are at 3,6 (vs. 5,6).
    • Thermodynamic
  • ΔfH°solid: -792.1 ± 1.7 kJ/mol (indicative of stability in solid state)
  • ΔcH°solid: -2712.5 ± 1.7 kJ/mol (combustion enthalpy) .
  • Applications : Likely used in polymer synthesis (e.g., lactide analogs) due to its structural similarity to lactic acid derivatives.

1,4-Dioxane-2,3-dione, 5-(4-nitrophenyl)-, (±)-

  • Molecular Formula: C₁₀H₇NO₆
  • Molecular Weight : 237.166
  • Key Differences: A nitro-phenyl group at position 5 introduces strong electron-withdrawing effects, altering reactivity compared to methyl substituents. Potential use in electrophilic reactions or as a precursor in pharmaceutical synthesis .

Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

  • Molecular Formula : C₁₂H₂₀O₈
  • Molecular Weight : 292.284
  • Key Differences :
    • Additional methoxy and ester groups increase steric hindrance and complexity.
    • Undefined stereocenters suggest challenges in synthetic control .

Comparison with Non-Dioxane Diones

Diphacinone (2-(diphenylacetyl)indan-1,3-dione)

  • Molecular Formula : C₂₃H₁₆O₃
  • Molecular Weight : 340.48
  • Key Differences :
    • An indan-1,3-dione core with diphenylacetyl substituents.
    • Applications: Rodenticide due to anticoagulant properties, highlighting how dione scaffolds can be tailored for biological activity .

Indolin-2,3-dione Derivatives

  • Key Findings :
    • Substitution patterns (e.g., carbonyl groups at 2,3 vs. 1,3 positions) drastically affect receptor affinity. For example, indolin-2,3-dione derivatives exhibit low σ1 receptor affinity but high σ2 selectivity, emphasizing the role of substituent positioning .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
1,4-Dioxane-2,3-dione, 5,6-dimethyl- Not explicitly provided 5,6-methyl Likely polymer precursor
1,4-Dioxane-2,5-dione, 3,6-dimethyl- C₆H₈O₄ 144.1253 3,6-methyl High solid-state stability
5-(4-nitrophenyl)-2,3-dione derivative C₁₀H₇NO₆ 237.166 5-nitro-phenyl Electrophilic reactivity
Dimethyl 5,6-dimethoxy-5,6-dimethyl- analog C₁₂H₂₀O₈ 292.284 5,6-methyl, methoxy Steric complexity
Diphacinone C₂₃H₁₆O₃ 340.48 Diphenylacetyl Rodenticide

Q & A

Q. What are the established synthetic routes for 1,4-Dioxane-2,3-dione, 5,6-dimethyl-?

Methodological Answer: The compound is synthesized via cyclization of lactic acid derivatives. A common route involves the controlled dehydration of lactic acid under vacuum or catalytic conditions to form the cyclic dimer (lactide). Key steps include:

  • Ring-opening polymerization precursors : Use tin(II) octoate as a catalyst at 140–180°C to achieve high-purity lactide .
  • Stereochemical control : Racemic mixtures (DL-lactide) are obtained by heating L- or D-lactic acid, while stereocomplexes require enantiopure starting materials .
  • Purification : Recrystallization in ethyl acetate or toluene removes unreacted monomers and oligomers .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm stereochemistry and detect impurities (e.g., residual lactic acid). Chemical shifts for methyl groups appear at δ 1.6–1.8 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210 nm) quantify purity (>95% required for biomedical applications) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS identifies molecular ions (m/z 144.1 for [M+H]+^+) and degradation byproducts .

Q. How should this compound be stored to prevent hydrolytic degradation?

Methodological Answer:

  • Storage conditions : Anhydrous environments (argon/vacuum-sealed containers) at –20°C minimize hydrolysis. Desiccants like molecular sieves are critical .
  • Handling : Use glove boxes under nitrogen for sensitive applications (e.g., polymer synthesis). Hydrolysis rates increase at pH < 4 or > 9, requiring pH-neutral buffers during dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation efficiencies across studies?

Methodological Answer: Discrepancies arise from variations in experimental parameters. To address this:

  • Control pH and oxidant concentration : For advanced oxidation processes (AOPs), maintain pH 3–5 for optimal Fenton reagent activity (e.g., 0.1 mM Fe2+^{2+} and 10 mM H2_2O2_2) .
  • Monitor intermediates : Use LC-QTOF-MS to track degradation byproducts (e.g., lactic acid, formic acid) and adjust treatment duration accordingly .
  • Standardize metrics : Report degradation efficiency as % TOC removal rather than parent compound conversion to account for mineralization .

Q. Table 1. Degradation Efficiency of Advanced Oxidation Processes (AOPs)

MethodConditionsDegradation EfficiencyReference
UV/H2_2O2_2254 nm, 50 mJ/cm2^285% in 120 min
FentonpH 3, Fe2+^{2+}/H2_2O2_2 = 1:10092% in 60 min
PhotocatalysisTiO2_2, visible light68% in 180 min

Q. What computational tools predict the environmental fate of 1,4-Dioxane-2,3-dione, 5,6-dimethyl-?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) models : Predict biodegradation half-lives using EPI Suite™ or TEST software. Input SMILES strings (e.g., CC1OC(=O)C(C)OC1=O) to estimate persistence .
  • Molecular dynamics simulations : Analyze hydrolysis pathways in aqueous environments using GROMACS. Key parameters include solvation free energy and transition-state barriers .
  • Ecotoxicity profiling : Use ECOSAR to estimate LC50_{50} values for aquatic organisms, leveraging fragment-based contributions .

Q. How do stereochemical variations impact polymer properties in biomedical applications?

Methodological Answer:

  • Stereocomplex crystallization : Blend poly(L-lactide) (PLLA) and poly(D-lactide) (PDLA) to enhance thermal stability (melting point ↑ from 180°C to 230°C) .
  • In vivo degradation rates : L-lactide degrades faster than D-enantiomers due to enzyme specificity (e.g., proteinase K) .
  • Mechanical testing : Perform tensile modulus assays (ASTM D638) and DSC to correlate stereopurity with material performance .

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